molecular formula C25H19F3N2O4 B2405802 N-(4-ethoxyphenyl)-3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxamide CAS No. 887889-37-4

N-(4-ethoxyphenyl)-3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxamide

Cat. No. B2405802
M. Wt: 468.432
InChI Key: ULYZTXZFJXBJIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxamide, also known as EDP-420, is a novel compound that has been developed for scientific research purposes. This compound has gained significant attention due to its potential applications in the field of drug discovery and development.

Scientific Research Applications

Neuroprotective and Antioxidant Activities

Another research focused on the synthesis and evaluation of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives for their neuroprotective and antioxidant activities. The study found that certain derivatives exhibited significant protection against NMDA-induced excitotoxic neuronal cell damage and showed considerable ROS scavenging and antioxidant activities. This suggests the potential of benzofuran-2-carboxamide derivatives in developing treatments for neurodegenerative diseases (Cho et al., 2015).

Organogels and Supramolecular Chemistry

A study on perylenetetracarboxylic diimide (PDI) compounds revealed their ability to form fluorescent gels, with certain derivatives forming gels composed of H-aggregates or J-aggregates. This research contributes to the understanding of the role of amphiphilic properties in controlling the gelating properties of PDI molecules, offering insights into designing novel organogels for supramolecular chemistry applications (Wu et al., 2011).

Enzyme Inhibition Studies

The synthesis and pharmacological evaluation of N-(3-hydroxyphenyl) benzamide and its 3-O-derivatives revealed their inhibitory activity against enzymes like butylcholinesterase, acetylcholinesterase, and lipoxygenase. This study illustrates the potential of these compounds in enzyme inhibition studies, which could be relevant for developing treatments for diseases associated with enzyme dysregulation (Abbasi et al., 2014).

properties

IUPAC Name

N-(4-ethoxyphenyl)-3-[[3-(trifluoromethyl)benzoyl]amino]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F3N2O4/c1-2-33-18-12-10-17(11-13-18)29-24(32)22-21(19-8-3-4-9-20(19)34-22)30-23(31)15-6-5-7-16(14-15)25(26,27)28/h3-14H,2H2,1H3,(H,29,32)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYZTXZFJXBJIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.